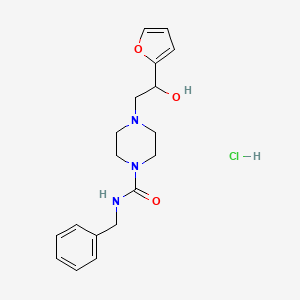

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

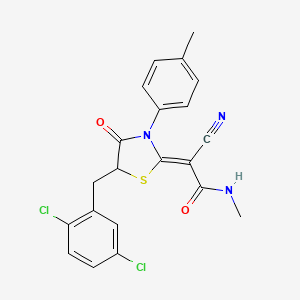

“6-chloro-5-nitro-N,N-dipropylpyridin-2-amine” is a chemical compound with the molecular formula C11H16ClN3O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has nitro (-NO2), chloro (-Cl), and dipropylamine (-N(C3H7)2) functional groups attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the nitro, chloro, and dipropylamine groups attached at the 6th, 5th, and 2nd positions, respectively . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of the polar nitro and amine groups would likely make this compound more polar and potentially more soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis of Nitro N,N′-Dipyridinylamines via Oxidative Nucleophilic Substitution of Hydrogen : This study outlines a method for synthesizing nitro-substituted N,N′-dipyridinylamines, which may be closely related to the target compound in terms of chemical reactivity and potential applications in organic synthesis (Patriciu et al., 2007).

Catalytic and Material Applications

- Recent Progresses in Graphene-based (Photo)catalysts for Reduction of Nitro Compounds : This review highlights the use of graphene-based catalysts for the reduction of nitro compounds to amines, a process that is relevant for the synthesis and functionalization of compounds like "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" in the production of amines, which are valuable in drug synthesis, dye production, and other applications (Nasrollahzadeh et al., 2020).

Chemical Synthesis and Modifications

- Efficient and Selective Synthesis of Alkoxy Substituted Di(pyridin-2-yl)amines and N-Arylpyridin-2-ylamines : This paper describes a method for the synthesis of alkoxy-substituted pyridinylamines, which could provide insights into modifying the "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" for specific functionalities or applications (Grig-Alexa et al., 2012).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information on the biological activity of this compound, it’s difficult to provide a detailed mechanism of action .

Direcciones Futuras

The future research directions for a compound like this would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Propiedades

IUPAC Name |

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-3-7-14(8-4-2)10-6-5-9(15(16)17)11(12)13-10/h5-6H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXCHBXANJLJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}oxolan-3-ol](/img/structure/B2633173.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)

![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)

![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)

![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)